![molecular formula C11H12FNO2 B13490655 2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)
2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid is an organic compound characterized by the presence of an amino group, a fluorophenyl group, and a cyclopropyl ring attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amino and fluorophenyl groups. One common method involves the reaction of 4-fluorophenylacetic acid with a cyclopropylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid exerts its effects involves its interaction with specific molecular targets. The amino and fluorophenyl groups can interact with enzymes or receptors, modulating their activity. The cyclopropyl ring may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity to targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(4-fluorophenyl)acetic acid: Similar structure but lacks the cyclopropyl ring.
2-Amino-2-(4-chlorophenyl)acetic acid: Similar structure with a chlorine atom instead of fluorine.
2-Amino-2-(4-methylphenyl)acetic acid: Similar structure with a methyl group instead of fluorine.
Uniqueness
2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid is unique due to the presence of the cyclopropyl ring, which can impart distinct chemical and biological properties. The fluorine atom also contributes to its unique reactivity and interaction with molecular targets.
Propriétés
Formule moléculaire |
C11H12FNO2 |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
2-amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C11H12FNO2/c12-8-3-1-7(2-4-8)11(5-6-11)9(13)10(14)15/h1-4,9H,5-6,13H2,(H,14,15) |
Clé InChI |
UZKZXIYBLNMXKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=C(C=C2)F)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


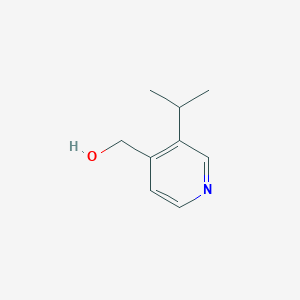
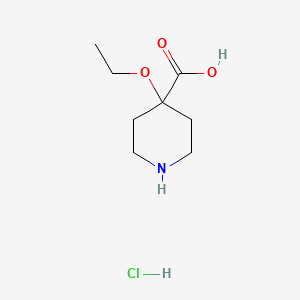
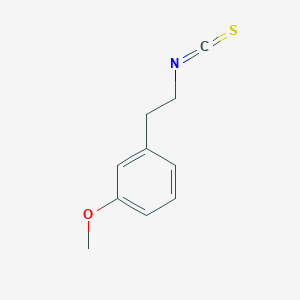
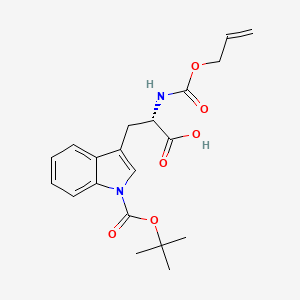
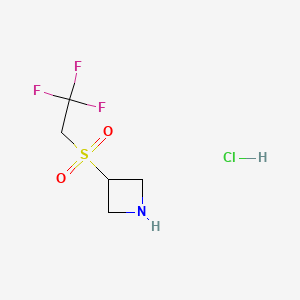
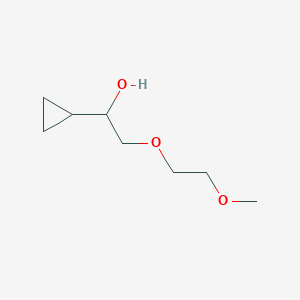
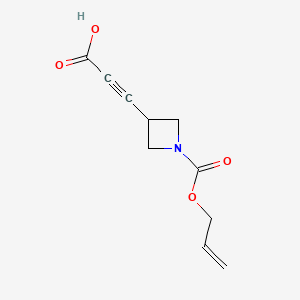
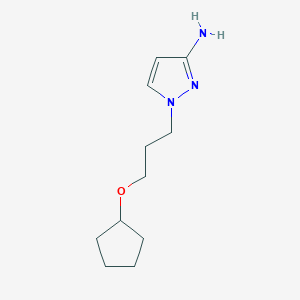
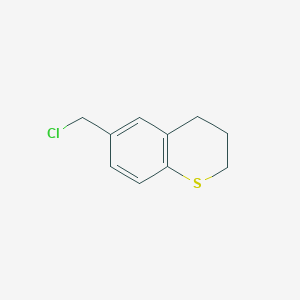
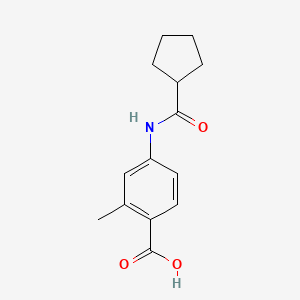
![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide](/img/structure/B13490650.png)
![1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13490657.png)

